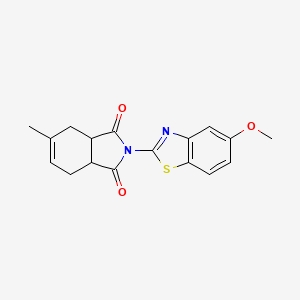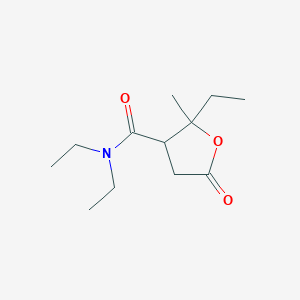
2-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.08816355 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
- Isoindole-1,3-dione derivatives, similar to the compound , have been studied for their potential antipsychotic properties, focusing on their ability to inhibit phosphodiesterase 10A and exhibit affinity towards serotonin receptors. This research highlights the compound's potential application in developing treatments for psychiatric disorders (Czopek et al., 2020).
Organic Synthesis
- In synthetic organic chemistry, research has explored efficient methodologies for synthesizing isoindole-1,3-dione derivatives. For example, the development of novel methods for the synthesis of benzothiazole and isoindole-1,3-dione compounds demonstrates their potential as intermediates for the production of various bioactive molecules (Tkachuk et al., 2020).
Material Science
- The study of isoindole-1,3-dione derivatives extends to material science, where their properties are leveraged in the development of new materials. For instance, the synthesis and investigation of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes highlight their antibacterial activity, showing potential applications in creating materials with inherent antimicrobial properties (Ahmed et al., 2006).
Antimicrobial Research
- Compounds structurally related to 2-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their antimicrobial properties. Such studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, indicating the compound's relevance in addressing global health challenges related to antimicrobial resistance (Jat et al., 2006).
Photophysical Studies
- Research into the photophysical properties of related compounds, such as excited-state intramolecular proton transfer chromophores, underscores the potential of isoindole-1,3-dione derivatives in developing advanced optical materials and fluorescent probes. These studies explore how modifications to the compound's structure influence its behavior in different environments, paving the way for innovative applications in sensing, imaging, and photonic devices (Deshmukh & Sekar, 2015).
Eigenschaften
IUPAC Name |
2-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-3-5-11-12(7-9)16(21)19(15(11)20)17-18-13-8-10(22-2)4-6-14(13)23-17/h3-4,6,8,11-12H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWBHETVYAXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=NC4=C(S3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4062384.png)
![1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B4062400.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4062402.png)
![1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4062403.png)
![5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)

![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062438.png)
![N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4062446.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)butanamide](/img/structure/B4062456.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4062460.png)
![6-[5-chloro-2-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B4062463.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4062470.png)
![N-(4-acetylphenyl)-2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B4062471.png)
